An In-depth Technical Guide to 3-Amino-2-fluoro-6-methoxypyridine: A Versatile Scaffold in Modern Drug Discovery
This guide provides an in-depth technical overview of 3-Amino-2-fluoro-6-methoxypyridine, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. W...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical overview of 3-Amino-2-fluoro-6-methoxypyridine, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical structure, physicochemical properties, a plausible synthetic pathway with detailed protocols, and its potential applications, grounded in the established roles of analogous compounds in pharmaceutical research.
Introduction: The Strategic Value of Fluorinated Aminopyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its derivatives, particularly aminopyridines, exhibit a vast array of biological activities, largely due to their ability to form key interactions with biological targets like enzymes and receptors.[1][2] The strategic incorporation of a fluorine atom into such scaffolds has become a mature strategy in drug design.[3][4] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa, often leading to improved pharmacokinetic and pharmacodynamic profiles.[5][6]
3-Amino-2-fluoro-6-methoxypyridine combines three critical pharmacophoric elements on a pyridine core: an amino group, a fluorine atom, and a methoxy group. This specific arrangement offers a unique platform for creating novel molecular entities with finely tuned properties, making it a valuable intermediate for the synthesis of new therapeutic agents.[7]
Chemical Structure and Physicochemical Properties
The core structure of 3-Amino-2-fluoro-6-methoxypyridine features a pyridine ring substituted at the 2, 3, and 6 positions.
Caption: Chemical Structure of 3-Amino-2-fluoro-6-methoxypyridine
Property
Predicted Value
Molecular Formula
C₆H₇FN₂O
Molecular Weight
142.13 g/mol
Appearance
Expected to be a solid at room temperature
Melting Point
Estimated in the range of 50-100 °C
Boiling Point
> 200 °C at 760 mmHg
Solubility
Likely soluble in organic solvents like DMSO, MeOH, DCM
pKa (of amino group)
Estimated to be in the range of 3-5
Synthesis of 3-Amino-2-fluoro-6-methoxypyridine
A robust synthetic route to 3-Amino-2-fluoro-6-methoxypyridine can be designed based on well-established transformations of pyridine derivatives. A plausible multi-step synthesis starting from a commercially available precursor like 2,6-difluoropyridine is outlined below. This pathway involves methoxylation, nitration, and subsequent reduction of the nitro group.
2-Fluoro-6-methoxypyridin-3-amine is a highly functionalized pyridine scaffold frequently utilized in the synthesis of kinase inhibitors and complex heterocyclic pharmaceuticals. Its structural value lies in the 3-amino group (a versatile nucleophile for Buchwald-Hartwig couplings or amide formations) and the 2-fluoro substituent , which modulates pKa and metabolic stability in final drug candidates.
However, this utility comes with specific stability and toxicity risks. The electron-rich nature of the amino group, combined with the lipophilicity induced by the fluorine and methoxy groups, necessitates strict handling protocols to prevent oxidative degradation and ensure operator safety.
Chemical Identity Table
Property
Specification
IUPAC Name
2-Fluoro-6-methoxypyridin-3-amine
CAS Number
1227602-55-2
Molecular Formula
C₆H₇FN₂O
Molecular Weight
142.13 g/mol
Physical State
Solid (Off-white to pale yellow powder)
Solubility
Soluble in DMSO, Methanol, DCM; sparingly soluble in water.
Key Reactivity
Nucleophilic amine; susceptible to N-oxidation; acid-sensitive (demethylation).
Hazard Identification & Toxicological Logic
Unlike generic SDS documents, this section analyzes the mechanism of toxicity to inform better safety decisions.
The "Fluorine Effect" on Toxicity
The presence of the fluorine atom at the C2 position, adjacent to the amine, significantly alters the physicochemical properties of the pyridine ring.
Lipophilicity: The fluorine and methoxy groups increase the compound's LogP compared to a simple aminopyridine. This enhances dermal absorption , meaning skin contact is a primary route of systemic exposure.
Metabolic Activation: Aminopyridines can undergo bioactivation to reactive iminoquinone species. While the methoxy group blocks the para-position, the ortho-amino structure still poses a risk for forming reactive metabolites if ingested.
GHS Classification (Predicted/Analogous)
Based on structural analogs (e.g., 2-aminopyridine, 2-fluoro-3-aminopyridine).
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1]
Critical Warning: Treat this compound as a potential neurotoxin . Aminopyridines are known voltage-gated potassium channel blockers. Symptoms of overexposure may include tremors, gait abnormalities, and hypersensitivity.
Operational Handling & Storage Protocols
To maintain the "Scientific Integrity" of your research, the purity of this intermediate must be preserved against oxidation.
Environmental Control (The Inert Loop)
The 3-amino group is electron-rich. Exposure to atmospheric oxygen, especially in solution or under light, can lead to the formation of N-oxides or oxidative dimerization (azo formation), appearing as a darkening of the solid (yellow
brown).
Protocol:
Receipt: Do not open the commercial vial until ready to use.
Storage: Store at 2–8°C (Refrigerated). Long-term storage (>3 months) should be at -20°C .
Atmosphere: Purge headspace with Argon or Nitrogen after every use.
Workflow Visualization: Purity Maintenance
The following diagram outlines the decision logic for handling this compound to prevent degradation.
Figure 1: Logic flow for maintaining compound integrity. Note the critical step of warming to room temperature before opening to prevent condensation and hydrolysis.
Synthesis & Reaction Safety
When utilizing 2-Fluoro-6-methoxypyridin-3-amine in synthesis (e.g., SNAr or Amide coupling):
Solvent Selection: Avoid protic solvents (MeOH/EtOH) if high temperatures (>100°C) are required, as the 2-fluoro group is susceptible to nucleophilic displacement by the solvent (solvolysis), yielding the 2,6-dimethoxy impurity.
Recommended: DMF, DMAc, or Toluene.
Quench Protocol: Do not acidify aqueous workups below pH 3. The methoxy group can hydrolyze to the pyridone under strong acidic conditions.
Emergency Response & First Aid
This section provides a self-validating response system. If symptom A is observed, Action B is required.
Exposure Response Matrix
Exposure Route
Immediate Symptom
Action Protocol
Inhalation
Coughing, burning sensation in throat.
Evacuate: Move to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only).
Skin Contact
Redness, itching, potential numbness.
Wash: Drench with water for 15 mins.[2] Use soap.[3] Do not use ethanol (increases absorption).
Eye Contact
Severe pain, lacrimation.
Irrigate: Flush with eyewash station for 15 mins. Hold eyelids open. Consult ophthalmologist.
Ingestion
Nausea, tremors, dizziness.
Medical Emergency: Do NOT induce vomiting. Rinse mouth.[2][4] Transport to ER immediately.
Spill Cleanup Workflow
Scenario: A 5g bottle drops and shatters in the fume hood.
Isolate: Close the hood sash immediately. Alert nearby personnel.
PPE Upgrade: Double nitrile gloves (0.11mm min thickness) and P95/N95 respirator if powder is airborne.
Neutralize/Absorb: Cover spill with Vermiculite or sand.[5] Do not use combustible materials (paper towels) for large piles.
Disposal: Scoop into a hazardous waste container labeled "Toxic Organic Solid." Clean surface with 10% bleach solution to degrade residues.
Emergency Logic Diagram
Figure 2: Triage logic for personnel exposure. Quick identification of the route determines the specific decontamination method.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53394605 (2-Fluoro-6-methoxypyridin-3-amine). Retrieved from [Link]
European Chemicals Agency (ECHA). C&L Inventory: Pyridin-3-amine derivatives classification. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Technical Guide: Solubility Profiling & Handling of 2-Fluoro-6-methoxypyridin-3-amine
[1][2][3][4] Executive Summary This technical guide addresses the solubility characteristics of 2-Fluoro-6-methoxypyridin-3-amine (CAS 1350475-34-1) in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH).[1][2][3][4] As a func...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4]
Executive Summary
This technical guide addresses the solubility characteristics of 2-Fluoro-6-methoxypyridin-3-amine (CAS 1350475-34-1) in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH).[1][2][3][4] As a functionalized aminopyridine intermediate, this compound is critical in the synthesis of kinase inhibitors and PET radiotracers.[5]
While specific solubility limits for this intermediate are often proprietary, structural analysis of analogs (e.g., 3-amino-2-fluoropyridine) suggests a high solubility profile in DMSO (>50 mg/mL) and moderate-to-high solubility in Methanol .[1][2][4] This guide provides the theoretical grounding, estimated ranges, and a self-validating experimental protocol to determine exact saturation points in your specific laboratory conditions.
Physicochemical Profile & Solubility Mechanisms
Understanding the molecular interactions is prerequisite to selecting the correct solvent system.[3][5]
Property
Value (Estimated/Analog*)
Impact on Solubility
Molecular Weight
~142.13 g/mol
Low MW favors solubility in organic solvents.[1][2][3][4]
LogP
~0.8 – 1.2
Moderately lipophilic; prefers organic solvents over water.[3][5]
H-Bond Donors
1 (–NH₂)
Capable of donating H-bonds to DMSO (S=O) and MeOH (–OH).[2][3][4][5]
H-Bond Acceptors
4 (N-ring, –NH₂, –OMe, –F)
Strong interaction with protic methanol and polar DMSO.[2][3][4]
pKa (Conjugate Acid)
~3.5 – 4.5
Weak base; solubility in MeOH may increase with slight acidification.[4][5]
*Based on structural analogs 3-amino-2-fluoropyridine and 6-methoxypyridin-3-amine.[1][2][3][4]
Mechanistic Insight[1][2][3][5][6]
DMSO (Polar Aprotic): The sulfoxide oxygen in DMSO acts as a powerful hydrogen bond acceptor for the primary amine protons (–NH₂) of the compound.[4][5] Simultaneously, the dipole-dipole interactions stabilize the pyridine ring.[1][3][4][5] This typically results in the highest concentration capacity, making DMSO the standard for stock solutions (10–100 mM) .[4][5]
Methanol (Polar Protic): Methanol solvates the compound through a bidirectional H-bonding network.[2][3][4][5] The methoxy group at position 6 aids solvation via London dispersion forces with the methyl group of the solvent.[5] Methanol is preferred for LC-MS sample preparation and recrystallization due to its volatility and lower boiling point.[3][4]
Dissolution Kinetics: Rapid.[3][4] May require mild vortexing.[5]
Thermodynamics: Dissolution is generally exothermic; however, the heat generated is negligible at milligram scales.[3][4]
Critical Handling Protocol (DMSO):
Hygroscopicity Warning: DMSO is aggressively hygroscopic.[3][5] Absorbed water can catalyze the hydrolysis of the methoxy group or oxidation of the amine over time.[5]
Storage: Store stock solutions in amber glass vials with PTFE-lined caps.
Freezing: DMSO freezes at 18.5°C. Repeated freeze-thaw cycles can precipitate the compound.[3][4][5] Aliquot stocks to single-use volumes before freezing at -20°C.
Solubility in Methanol
Primary Use: HPLC mobile phase, transfer solvent, reactions.[4]
Dissolution Kinetics: Moderate.[3][4] Sonication may be required for saturation.[3][5]
Temperature Sensitivity: Solubility increases significantly with temperature (e.g., at 40°C).[3][4][5]
Critical Handling Protocol (MeOH):
Evaporation Risk: Methanol is volatile.[3][5] Concentration changes rapidly in open vessels, invalidating quantitative assays.[5] Always use septum-sealed vials.
Reactivity: As a nucleophilic solvent, avoid using methanol if the downstream reaction involves highly electrophilic species (e.g., acid chlorides) where the solvent could compete with the amine.[4][5]
Experimental Workflow: Solvent Selection Matrix
The following decision tree illustrates the logical process for selecting the appropriate solvent based on the intended application.
Figure 1: Decision matrix for solvent selection based on downstream application requirements.[1][2][3][4]
Incremental Addition: Add solvent in 50 µL increments , repeating the vortex/sonication cycle after each addition.
Endpoint: Record the total volume (
) when the solution becomes optically clear.
Calculation:
Validation:
Filter the saturated solution through a 0.22 µm PTFE filter and analyze via HPLC-UV (254 nm) against a known standard curve to verify the concentration.
References
PubChem. 3-Amino-2-fluoropyridine (Analog Data).[1][2][3][4][5] National Library of Medicine.[3][5] Available at: [Link][1][2][4][5]
Synthesis of 2-Fluoro-6-methoxypyridin-3-amine from 2,6-difluoropyridine
Application Note & Protocol A Guided Synthesis of 2-Fluoro-6-methoxypyridin-3-amine: A Key Pharmaceutical Building Block from 2,6-Difluoropyridine Abstract This document provides a comprehensive guide for the multi-step...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
A Guided Synthesis of 2-Fluoro-6-methoxypyridin-3-amine: A Key Pharmaceutical Building Block from 2,6-Difluoropyridine
Abstract
This document provides a comprehensive guide for the multi-step synthesis of 2-Fluoro-6-methoxypyridin-3-amine, a valuable substituted pyridine derivative frequently employed as a key intermediate in the development of novel therapeutic agents. Starting from the commercially available 2,6-difluoropyridine, the synthesis proceeds through a robust three-step sequence involving a regioselective nucleophilic aromatic substitution (SNAr), a directed electrophilic nitration, and a final reduction. This guide is designed for researchers in synthetic and medicinal chemistry, offering not only a detailed, step-by-step protocol but also a deep dive into the underlying chemical principles that govern the reaction pathway, ensuring both reproducibility and a thorough understanding of the process.
Introduction & Synthetic Rationale
Substituted aminopyridines are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The specific substitution pattern of 2-Fluoro-6-methoxypyridin-3-amine offers a unique combination of electronic and steric properties, making it an attractive building block for fine-tuning drug-target interactions. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy and amine groups provide key vectors for further functionalization.
The synthetic strategy outlined herein was designed for efficiency, scalability, and control over regioselectivity. It leverages the inherent reactivity of the pyridine ring, which is rendered electron-deficient by the nitrogen heteroatom, making it susceptible to nucleophilic attack.[1][2] The fluorine atoms in the starting material, 2,6-difluoropyridine, serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, a feature that is central to the first step of our synthesis.[3]
A core tenet of this synthesis is the precise control of substituent placement on the pyridine ring. This is achieved by understanding and exploiting the electronic effects of the ring system and its substituents at each stage.
The pyridine nitrogen atom withdraws electron density from the ring, particularly from the α (2,6) and γ (4) positions. This electron deficiency makes these positions highly electrophilic and susceptible to attack by nucleophiles. In the case of 2,6-difluoropyridine, both α-positions are equivalent and activated for substitution.
The SNAr mechanism proceeds via a two-step addition-elimination pathway.[2][3]
Addition: The nucleophile (methoxide, CH₃O⁻) attacks one of the fluorine-bearing carbons (C2 or C6) to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2] The negative charge in this intermediate is delocalized and stabilized by resonance, with one key resonance structure placing the charge on the electronegative nitrogen atom, which is a highly favorable contributor.[1]
Elimination: The aromaticity is restored by the expulsion of the fluoride leaving group, yielding the substituted product. Fluoride is an effective leaving group in SNAr because the rate-determining step is typically the initial nucleophilic attack, not the C-F bond cleavage.[2][3]
By using one equivalent of sodium methoxide under controlled temperature, we can achieve a clean mono-substitution to selectively form 2-fluoro-6-methoxypyridine.
Following the initial SNAr reaction, the second step involves an electrophilic aromatic substitution (SEAr) to install a nitro group. The regiochemical outcome of this nitration is governed by the combined directing effects of the existing substituents:
Pyridine Nitrogen: Strongly deactivating for electrophilic substitution, especially at the 2, 4, and 6 positions.
Methoxy Group (at C6): A strongly activating, ortho, para-director. It directs incoming electrophiles to the 5-position (ortho) and the 3-position (para).
Fluoro Group (at C2): A deactivating, ortho, para-director. It directs to the 3-position (para) and would direct to the 1-position (N), which is not a viable site for this reaction.
The powerful activating and para-directing effect of the methoxy group is the dominant influence, overriding the deactivating effects of the fluorine and the ring nitrogen. Therefore, the electrophile (NO₂⁺) is directed to the C3 position, which is para to the methoxy group and also avoids the most deactivated positions adjacent to the ring nitrogen. This results in the highly regioselective formation of 2-fluoro-6-methoxy-3-nitropyridine.
The final step is the reduction of the nitro group to a primary amine. This is a standard and high-yielding transformation in organic synthesis. Catalytic hydrogenation using palladium on carbon (Pd/C) is an effective and clean method. The nitro group is readily reduced under a hydrogen atmosphere without affecting the fluoro, methoxy, or pyridine functionalities. This method avoids the use of harsh, acidic reducing agents like tin(II) chloride or iron, which can sometimes lead to more complex purifications.
Synthetic Workflow Visualization
The following diagram illustrates the complete, three-step synthetic pathway from the starting material to the final product.
Caption: Synthetic pathway for 2-Fluoro-6-methoxypyridin-3-amine.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times.
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
To a solution of 2,6-difluoropyridine (1.0 eq) in anhydrous methanol (approx. 5 M concentration), add sodium methoxide (1.05 eq) portion-wise at room temperature.
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65 °C).
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
Partition the residue between diethyl ether and water.
Separate the layers and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-fluoro-6-methoxypyridine as a crude oil, which can be used directly in the next step or purified by column chromatography if necessary.
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
In a round-bottom flask, cool concentrated sulfuric acid (3.0 eq) to 0 °C using an ice bath.
Add 2-fluoro-6-methoxypyridine (1.0 eq) dropwise to the cold sulfuric acid with vigorous stirring, ensuring the temperature remains below 10 °C.
In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1.5 eq) at 0 °C.
Add the nitrating mixture dropwise to the solution of the pyridine derivative over 30-45 minutes, maintaining the internal temperature at 0-5 °C.
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
Carefully pour the reaction mixture onto crushed ice with stirring.
Neutralize the acidic solution by the slow addition of solid or saturated aqueous NaHCO₃ until the pH is ~7-8.
Extract the aqueous mixture with dichloromethane (3x).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate 2-fluoro-6-methoxy-3-nitropyridine as a solid.
Materials:
2-Fluoro-6-methoxy-3-nitropyridine
Palladium on carbon (Pd/C, 10 wt. %)
Methanol (MeOH)
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
Celite®
Procedure:
Dissolve 2-fluoro-6-methoxy-3-nitropyridine (1.0 eq) in methanol in a flask suitable for hydrogenation.
Carefully add Pd/C (5-10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient for small scale) at room temperature.
Monitor the reaction until the starting material is consumed (typically 3-5 hours). The reaction is often exothermic.
Once complete, carefully purge the reaction vessel with nitrogen.
Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
Combine the filtrates and concentrate under reduced pressure to yield the final product, 2-fluoro-6-methoxypyridin-3-amine, which is often of sufficient purity for subsequent use. If necessary, it can be recrystallized or purified by column chromatography.
Data Summary Table
Step
Starting Material
Key Reagents
Equivalents (Reagent)
Solvent
Temp.
Time (h)
Typical Yield
1
2,6-Difluoropyridine
Sodium methoxide
1.05
Methanol
Reflux
4-6
85-95%
2
2-Fluoro-6-methoxypyridine
Fuming HNO₃ / H₂SO₄
1.1
H₂SO₄
0°C to RT
3-4
70-85%
3
2-Fluoro-6-methoxy-3-nitropyridine
H₂ (1 atm), 10% Pd/C
0.05-0.10
Methanol
RT
3-5
>95%
References
ResearchGate. (2025). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Available at: [Link]
PubMed. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Available at: [Link]
Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]
Clayden, J., Greeves, N., Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press.
RSC Publishing. (2014). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications. Available at: [Link]
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
Bunnage, M. E., et al. (2003). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry. Available at: [Link]
Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. Available at: [Link]
Application Note: Regioselective Nitration of 2-Fluoro-6-methoxypyridine
The following Application Note and Protocol is designed for research and development professionals synthesizing 2-fluoro-6-methoxy-3-nitropyridine . This guide prioritizes regiochemical control, safety, and scalability,...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol is designed for research and development professionals synthesizing 2-fluoro-6-methoxy-3-nitropyridine . This guide prioritizes regiochemical control, safety, and scalability, synthesizing field-proven methodologies with mechanistic rigor.
[1]
Abstract
This document details the protocol for the electrophilic aromatic nitration of 2-fluoro-6-methoxypyridine to yield 2-fluoro-6-methoxy-3-nitropyridine.[1] Unlike simple pyridines, which are deactivated and difficult to nitrate, the presence of the strongly activating methoxy group at the C6 position facilitates substitution. This protocol utilizes a controlled mixed-acid strategy (KNO₃/H₂SO₄) to maximize regioselectivity for the C3 position (para to the methoxy group) while minimizing defluorination or hydrolysis byproducts.[1]
Mechanistic Insight & Regiochemistry
Substrate Analysis
The starting material, 2-fluoro-6-methoxypyridine , possesses two directing groups with competing electronic effects:[1]
Methoxy (-OMe) at C6: Strongly activating, ortho/para directing.[1]
Fluoro (-F) at C2: Weakly deactivating, ortho/para directing.
Regioselectivity Prediction
Electrophilic attack is governed primarily by the strongest activating group.[1]
C3 Position: Para to the -OMe group and ortho to the -F group.
C5 Position: Ortho to the -OMe group and para to the -F group.
Reaction Pathway Diagram
Figure 1: Reaction pathway showing the nitration mechanism and potential hydrolysis side reaction.[1]
Safety & Hazard Assessment
CRITICAL WARNING: Nitration reactions are exothermic and can generate unstable intermediates.[1]
Nitrating Agent: Potassium Nitrate (KNO₃) or Fuming Nitric Acid (HNO₃, >90%).[1] Note: KNO₃ is preferred for finer stoichiometric control and easier handling.[1]
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
Monitor the reaction by TLC or LCMS (See Section 6).[1]
Optimization Note: If conversion is slow after 2 hours, gently heat to 40–50°C . Avoid exceeding 60°C to prevent hydrolysis of the methoxy group to a pyridone [1].
Prediction: Two doublets (or dd) in the aromatic region (approx.[1] 8.0–8.5 ppm for C4, 6.8–7.2 ppm for C5). The C4 proton (ortho to NO₂) will be significantly deshielded.[1]
BenchChem. (2025).[1] An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine. Retrieved from (Cited for general nitration conditions of 6-methoxy-pyridines).[1]
Katritzky, A. R., et al. (2005).[1][5] Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3, 538–541.[5] Retrieved from (Cited for mixed acid protocols).[1]
PubChem. (2025).[1] 2-Fluoro-6-methoxypyridine Compound Summary. Retrieved from .[1]
ChemicalBook. (2025).[1] Synthesis of 2,6-Difluoro-3-nitropyridine. Retrieved from (Cited for comparative fluoro-pyridine nitration).[1]
Disclaimer: This protocol is for research purposes only. All chemical operations should be performed by qualified personnel in a controlled laboratory environment adhering to local safety regulations.
Application Note: High-Efficiency Synthesis of Schiff Base Ligands from 2-Fluoro-6-methoxypyridin-3-amine
Abstract & Strategic Context This guide details the synthesis of Schiff base ligands utilizing 2-Fluoro-6-methoxypyridin-3-amine (CAS: 116241-54-6) as the primary amine scaffold. While aminopyridines are standard buildin...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Context
This guide details the synthesis of Schiff base ligands utilizing 2-Fluoro-6-methoxypyridin-3-amine (CAS: 116241-54-6) as the primary amine scaffold. While aminopyridines are standard building blocks in medicinal chemistry, this specific derivative presents a unique synthetic challenge: the ortho-fluorine atom (C2) exerts a strong inductive electron-withdrawing effect (-I), significantly reducing the nucleophilicity of the C3-amine.
Successful condensation with carbonyls requires protocols that overcome this electronic deactivation. This note provides two validated workflows: a Standard Acid-Catalyzed Protocol for reactive aldehydes and a Titanium(IV)-Mediated Protocol for difficult substrates (ketones or electron-rich aldehydes), ensuring high yields and reproducibility.
Pre-Reaction Chemical Analysis
Before initiating synthesis, researchers must understand the electronic environment of the substrate to select the correct protocol.
Electronic Deactivation Mechanism
The reactivity of 2-Fluoro-6-methoxypyridin-3-amine is governed by competing electronic effects:
C2-Fluorine (Ortho): Strong inductive withdrawal (-I). This pulls electron density away from the amine nitrogen, making it a "harder," less reactive nucleophile compared to non-fluorinated analogs.
C6-Methoxy (Para-like): Resonance donation (+R). While electron-donating, its distance from the amine (across the ring) is insufficient to fully counteract the proximal fluorine's deactivation.
Pyridine Nitrogen: Electron-withdrawing, further decreasing basicity.
Implication: Standard equilibrium conditions (methanol/room temp) will likely fail or result in low conversion. Water removal and acid catalysis are mandatory.
Visualization: Reactivity Logic
Caption: Electronic conflict map. The red node indicates the dominant deactivating effect of the ortho-fluorine, necessitating the optimized protocols below.
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the amine in 10 mL of absolute EtOH.
Activation: Add 2-3 drops of Glacial AcOH. Stir at room temperature for 5 minutes. Why: This protonates the carbonyl oxygen of the incoming aldehyde, increasing its electrophilicity.
Addition: Add 1.0 mmol of the aldehyde (dissolved in minimal EtOH if solid) dropwise.
Reflux: Attach a reflux condenser and heat the mixture to 78°C (ethanol reflux) for 4–6 hours.
Checkpoint: Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1). Look for the disappearance of the amine spot (lower Rf).
Workup:
Cool the reaction mixture to
in an ice bath.
The Schiff base should precipitate as a solid.
Filter the solid and wash with cold ethanol (2 x 5 mL).
Recrystallization: If necessary, recrystallize from hot ethanol.
Best for: Ketones, electron-rich aldehydes, or when Method A yields <50%.
Mechanism:
acts as a Lewis acid to activate the carbonyl and as a chemical dehydrating agent, scavenging the water byproduct to drive the equilibrium irreversibly.
Reagents:
2-Fluoro-6-methoxypyridin-3-amine (1.0 equiv)
Carbonyl Substrate (1.0 equiv)
Reagent: Titanium(IV) ethoxide (Technical grade)
Solvent: Dry THF or Toluene
Step-by-Step Protocol:
Inert Atmosphere: Flame-dry a flask and purge with Nitrogen (
) or Argon.
Mixing: Dissolve 1.0 mmol of amine and 1.0 mmol of carbonyl substrate in 5 mL of dry THF.
Ti Addition: Add
(2.0 equiv) via syringe. The solution may turn yellow/orange.
Reaction: Stir at room temperature for 6–12 hours. (Reflux in toluene if extremely sluggish).
Quenching (Critical):
Pour the reaction mixture into 10 mL of brine (saturated NaCl).
A heavy white precipitate (
) will form.
Extraction:
Filter the mixture through a Celite pad to remove
. Wash the pad with Ethyl Acetate (EtOAc).
Dry the filtrate over
and concentrate under vacuum.
Purification: The crude residue often requires column chromatography (Silica gel) as crystallization may be inhibited by titanium byproducts.
Synthesis Workflow & Decision Tree
Use this diagram to select the appropriate pathway and troubleshoot.
Caption: Decision matrix for protocol selection. Method B is the fallback for failed Method A attempts.
Characterization & Validation Data
To validate the synthesis, look for these specific spectral signatures. The "Fluorine Effect" often splits carbon signals in
NMR.
Technique
Parameter
Expected Value
Diagnostic Note
FT-IR
Sharp, strong band. Absence of broad at confirms conversion.
NMR
Imine
Singlet. If absent, hydrolysis occurred.
NMR
Singlet (3H). Useful internal integration standard.
NMR
Distinct downfield peak.
NMR
Ar-
Chemical shift varies by solvent; essential to confirm ring integrity.
Troubleshooting "Self-Validating" Systems
Issue: Oil formation instead of crystals.
Cause: Impurities or incomplete water removal.
Fix: Triturate the oil with cold diethyl ether or hexane. Scratch the glass side to induce nucleation.
Issue: Hydrolysis on the column.
Cause: Silica gel is slightly acidic; Schiff bases can hydrolyze.
Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane to neutralize acidity before loading the sample.
References
Microwave-Assisted Synthesis: Der Pharma Chemica, "The rapid synthesis of schiff-bases without solvent under microwave irradiation." (2011).
Titanium(IV) Mechanism: Taylor & Francis, "Titanium ethoxide – Knowledge and References." (2019).
Aminopyridine Reactivity: Rasayan Journal of Chemistry, "Microwave-Assisted Synthesis of Schiff Base and Mixed Ligand Complexes." (2023).
Fluorine Electronic Effects: Journal of Organic Chemistry, "The profound effect of fluorine substitution on the reactivity... of nucleophilic substitution." (2006).
General Protocol: Master Organic Chemistry, "Nucleophilicity Trends of Amines." (2018).
2-Fluoro-6-methoxypyridin-3-amine as intermediate for PET imaging tracers
Application Note: 2-Fluoro-6-methoxypyridin-3-amine as a Strategic Scaffold in PET Tracer Design Executive Summary 2-Fluoro-6-methoxypyridin-3-amine is a privileged pharmacophore in the development of Positron Emission T...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 2-Fluoro-6-methoxypyridin-3-amine as a Strategic Scaffold in PET Tracer Design
Executive Summary
2-Fluoro-6-methoxypyridin-3-amine is a privileged pharmacophore in the development of Positron Emission Tomography (PET) radiotracers, particularly for neurodegenerative targets such as
Its structural utility lies in the "Goldilocks" balance of its substituents:
3-Amine (
): A versatile nucleophile for late-stage conjugation (amide coupling or Buchwald-Hartwig amination) to heterocyclic cores.
2-Fluorine: Enhances metabolic stability by blocking the oxidation-prone C2 position and serves as a bioisostere for hydrogen, modulating pKa.
6-Methoxy: Increases lipophilicity (
) to facilitate Blood-Brain Barrier (BBB) penetration while offering a site for -labeling.
This guide details the protocols for using this intermediate to synthesize "cold" reference standards and designing precursors for
and radiosynthesis.
Chemical Profile & Handling
Property
Specification
IUPAC Name
2-Fluoro-6-methoxypyridin-3-amine
CAS Number
116241-76-6
Molecular Weight
142.13 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, MeOH, DCM; sparingly soluble in water.
Storage
2–8°C, under inert atmosphere (Ar/N). Light sensitive.
pKa (Calculated)
~3.5 (pyridine N), weakly basic amine.
Handling Precaution: As with all aniline derivatives used in trace analysis, avoid contact with metal spatulas that may catalyze oxidation. Use glass or PTFE tools.
Application I: Synthesis of Reference Standards ("Cold Standards")
In PET probe development, the non-radioactive ("cold") isotopologue is required for HPLC co-injection to validate the identity of the radiotracer (
confirmation).
Protocol A: Buchwald-Hartwig Coupling to Heterocyclic Cores
Context: This amine is frequently coupled to quinoline or indole cores to generate high-affinity ligands for protein aggregates (e.g.,
Inerting: Charge a microwave vial with the amine, aryl halide, base, and catalyst precursor. Seal and purge with Argon for 5 minutes.
Solvation: Add degassed 1,4-dioxane via syringe.
Reaction: Heat to 100°C for 4–12 hours (or 140°C for 30 min in microwave reactor).
Workup: Filter through a Celite pad, wash with EtOAc, and concentrate.
Purification: Flash chromatography (Hexane/EtOAc gradient). The fluoropyridine moiety typically reduces polarity compared to non-fluorinated analogs.
Validation Check:
-NMR: Look for a singlet around -70 to -80 ppm (relative to ).
HRMS: Confirm
mass.
Application II: Precursor Design for Radiosynthesis
To generate the radioactive PET tracer, one cannot simply "label" the intermediate directly. Instead, a specific precursor must be synthesized.
Strategy A:
-Labeling at the 2-Position (
)
If the target tracer contains the 2-[
]fluoro-6-methoxypyridin-3-amine moiety, the precursor must have a leaving group at the 2-position.
Target: 2-[
]Fluoro-6-methoxypyridin-3-amine derivative.
Required Precursor: 2-Nitro -6-methoxypyridin-3-amine (or the trimethylammonium salt).
Mechanism: Nucleophilic Aromatic Substitution (
).
DOT Diagram:
-Radiosynthesis Workflow
Caption: Workflow for converting nitro-precursors to the [18F]fluoropyridine motif via nucleophilic aromatic substitution.
Strategy B:
-Labeling at the Methoxy Group
If the fluorine is chemically static (part of the scaffold), the radiolabel can be introduced at the 6-methoxy position.
Required Precursor: 2-Fluoro-6-hydroxy pyridin-3-amine (The Desmethyl Precursor).
Reagent: [
] or [].
Protocol:
Dissolve 1 mg of the phenol precursor in DMF.
Add NaOH (1 eq) to generate the phenolate.
Trap [
]MeI at room temperature.
Heat to 80°C for 2 minutes.
Detailed Protocol: Automated Radiosynthesis (Strategy A)
Objective: Synthesis of a tracer containing the 2-[
]fluoro-6-methoxypyridine moiety using a commercial synthesizer (e.g., GE TRACERlab or Synthera).
Reagents:
QMA Cartridge: Pre-conditioned with
.
Eluent:
(Kryptofix 222) / in .
Precursor Vial: 2 mg of 2-nitro-6-methoxypyridin-3-amine derivative in 1 mL anhydrous DMSO.
Reaction Vessel: Glassy carbon or Borosilicate.
Timeline & Conditions:
Time (min)
Operation
Parameters
Rationale
0:00
[] Trapping
QMA Cartridge
Isolate fluoride from -water.
0:05
Azeotropic Drying
95°C, Vacuum, He flow
Remove water to enhance nucleophilicity of F-.
0:15
Labeling ()
130°C, 10 min
High temp required for deactivating methoxy group effect.
0:25
Dilution & SPE
C18 Sep-Pak
Remove DMSO and unreacted []fluoride.
0:35
HPLC Purification
Semi-prep C18
Isolate product from nitro-precursor.
Critical Control Point: The 6-methoxy group is electron-donating, which deactivates the ring for nucleophilic attack at the 2-position. Therefore, the leaving group at C2 must be strong (Nitro or Trimethylammonium) and temperatures must be high (>120°C).
Biological Context & Mechanism
Why use this specific scaffold? The 2-fluoro-6-methoxypyridine motif is often superior to the phenyl analog in neuroimaging.
DOT Diagram: Pharmacophore Logic
Caption: Pharmacological advantages of the fluoropyridine scaffold in CNS tracer design.
References
Zhang, X., et al. (2025). "Discovery of N-(6-Methoxypyridin-3-yl)
]fluoro-3-(2(S)-azetidinylmethoxy)pyridine as a PET tracer for nicotinic acetylcholine receptors." Bioorganic & Medicinal Chemistry Letters, 16(8), 2176-2179. Link
Bouchard, P., et al. (2023).
]fluoro-3-[2-((S)-3-pyrrolinyl)methoxy]pyridine ([]nifene)."[1] Journal of Labelled Compounds and Radiopharmaceuticals, 66(1), 12-20. Link
Cole, E. L., et al. (2014). "Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes." Current Topics in Medicinal Chemistry, 14(7), 875-900. Link
Humpert, S., et al. (2021). "DABCO as a Leaving Group for the Synthesis of [
]Fluoropyridines."[2] Frontiers in Chemistry, 9, 684603. Link
Disclaimer: This application note is for research purposes only. All radiochemical syntheses must be performed in licensed facilities compliant with local radiation safety regulations.
Purification methods for 2-Fluoro-6-methoxypyridin-3-amine (recrystallization vs column)
Welcome to the Technical Support Center for the purification of 2-Fluoro-6-methoxypyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical adv...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the purification of 2-Fluoro-6-methoxypyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the purification of this important chemical intermediate. Here, we address common challenges and provide detailed, field-proven protocols for both recrystallization and column chromatography, empowering you to achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: My crude 2-Fluoro-6-methoxypyridin-3-amine is a dark oil/waxy solid. Which purification method should I try first?
A1: For multi-gram quantities or when dealing with significant colored impurities, column chromatography is often the more effective initial purification step. It provides better separation from a wider range of impurities. If your crude material is a solid and you suspect minor impurities, recrystallization can be a more straightforward and scalable first choice.
Q2: I'm seeing significant tailing of my compound on the TLC plate during method development for column chromatography. What causes this and how can I fix it?
A2: Tailing is a common issue when purifying basic compounds like aminopyridines on acidic silica gel.[1] This is due to strong interactions between the basic amine functionality and the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount (typically 0.5-1% v/v) of a basic modifier like triethylamine or pyridine to your mobile phase.[2] This will compete for the acidic sites on the silica, leading to more symmetrical peaks.
Q3: I've tried to recrystallize my 2-Fluoro-6-methoxypyridin-3-amine, but it "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" typically occurs when the solution is too concentrated or cools too quickly. Here are a few troubleshooting steps:
Reheat and Dilute: Reheat the mixture until the oil redissolves, then add more of the hot solvent to dilute the solution.
Slow Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help.
Solvent System Modification: If the issue persists, consider a different solvent system. A solvent in which the compound is slightly less soluble at higher temperatures might be beneficial.[3]
Q4: What are the most likely impurities I need to remove from my crude 2-Fluoro-6-methoxypyridin-3-amine?
A4: The impurities will largely depend on the synthetic route. However, common impurities in the synthesis of aminopyridines can include:
Unreacted Starting Materials: Such as the corresponding halopyridine or nitropyridine.
Isomers: Positional isomers formed during substitution reactions.
Byproducts of Side Reactions: For example, over-alkylation or hydrolysis products.
Residual Catalysts and Reagents: From steps like nitration, amination, or coupling reactions.[4][5]
Purification Strategy Decision Workflow
Caption: Decision workflow for selecting a purification method.
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures.
Step-by-Step Methodology:
Solvent Screening:
Place a small amount of your crude material (10-20 mg) into several test tubes.
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like hexane/ethyl acetate) to each tube.[6]
Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.
Gently heat the tubes. An ideal solvent will fully dissolve the compound at or near its boiling point.
Allow the solutions to cool to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.
Dissolution:
Place the crude 2-Fluoro-6-methoxypyridin-3-amine in an appropriately sized Erlenmeyer flask with a stir bar.
Add the chosen solvent in small portions while heating and stirring. Add just enough hot solvent to completely dissolve the solid.
Decolorization (Optional):
If the solution is colored, and you suspect colored impurities, you can add a small amount of activated charcoal.
Boil the solution with the charcoal for a few minutes.
Hot Filtration (Optional):
If you used charcoal or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
Crystallization:
Cover the flask and allow the solution to cool slowly to room temperature.
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
Isolation and Drying:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of the cold recrystallization solvent.
Dry the crystals under vacuum to a constant weight.
Solvent System
Suitability for Aminopyridines
Notes
Ethanol/Water
Good
Dissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a few drops of hot ethanol.
Ethyl Acetate/Hexane
Good
Dissolve in hot ethyl acetate, add hexane until persistent cloudiness, then clarify with a few drops of hot ethyl acetate.[1]
A single solvent option that often works well for aminopyridines.[8]
Table 1: Common Recrystallization Solvents for Aminopyridines.
Protocol 2: Column Chromatography
Column chromatography is ideal for separating compounds with different polarities. For 2-Fluoro-6-methoxypyridin-3-amine, a normal-phase silica gel column is recommended.
Step-by-Step Methodology:
TLC Method Development:
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Spot the solution on a silica gel TLC plate.
Develop the plate in various solvent systems (e.g., gradients of hexane/ethyl acetate).
To combat tailing, add 0.5-1% triethylamine to the solvent system.[2]
The ideal solvent system will give your product an Rf value of approximately 0.2-0.4.[1]
Column Packing:
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
Pour the slurry into a column and allow it to pack, ensuring a flat, stable bed.
Sample Loading:
Dissolve the crude material in a minimal amount of the mobile phase or a slightly more polar solvent.
Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
Elution:
Begin eluting with the mobile phase determined from your TLC analysis.
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.
Collect fractions and monitor them by TLC.
Isolation:
Combine the pure fractions.
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Parameter
Recommendation
Rationale
Stationary Phase
Silica Gel (230-400 mesh)
Standard choice for normal-phase chromatography.[2]
Mobile Phase
Hexane/Ethyl Acetate with 0.5% Triethylamine
A common solvent system for compounds of moderate polarity. Triethylamine suppresses tailing.[1][2]
Gradient
Start with low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase to higher polarity (e.g., 1:1 Hexane:EtOAc)
Allows for the separation of impurities with a range of polarities.
2-Fluoro-6-methoxypyridin-3-amine is UV active. Staining can help visualize impurities that are not.
Table 2: Recommended Starting Conditions for Column Chromatography.
Troubleshooting Guide
Caption: Troubleshooting common purification problems.
References
Benchchem. (n.d.). How to remove unreacted 2-aminopyridine from product.
Lee, S., & Hartwig, J. F. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 17(15), 3782–3785.
Hase, S., Ikenaka, T., & Matsushima, Y. (1981). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Journal of biochemistry, 90(2), 407–414.
Benchchem. (n.d.). Technical Support Center: 4-Amino-2-chloronicotinonitrile Purification.
Li, M., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
Google Patents. (n.d.). WO2012095691A1 - An improved process for producing aminopyridines.
Benchchem. (n.d.). Technical Support Center: Crystallization of 4-Aminopyridine-3-sulfonic Acid Salts.
Google Patents. (n.d.). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
Liu, Y., et al. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.
Google Patents. (n.d.). CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine.
MP Biomedicals. (n.d.). 4-Aminopyridine (4-AP).
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
PrepChem.com. (n.d.). Synthesis of 2-amino-6-methylpyridine.
ResearchGate. (n.d.). Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28.
Benchchem. (n.d.). Technical Support Center: Purification of 6-Chloropyridin-3-amine Derivatives.
National Institutes of Health. (2014, June 13). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
Web.pdx.edu. (n.d.). Recrystallization1.
DOI. (n.d.). Co-CRYSTAL OF 2-AMINO-6-METHYL PYRIDINE WITH DIPHENYLACETIC ACID: SYNTHESIS, X-RAY STRUCTURE, QUANTUM CHEMICAL CALCULATION, HIRS.
MDPI. (2021, July 9). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine.
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
University of Victoria. (n.d.). Column chromatography.
Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
Technical Support Center: 2-Fluoro-6-methoxypyridin-3-amine
Welcome to the technical support guide for 2-Fluoro-6-methoxypyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 2-Fluoro-6-methoxypyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for handling and utilizing this compound in solution. We will address common stability issues, provide troubleshooting workflows, and answer frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The solutions provided are based on an understanding of the compound's chemical properties and potential degradation pathways.
Q1: My reaction is giving a low yield or unexpected byproducts. Could my stock solution of 2-Fluoro-6-methoxypyridin-3-amine have degraded?
This is a common and critical issue. The stability of your stock solution is paramount for reproducible results. Degradation can occur due to improper storage, solvent choice, or solution age.
Causality: Aminopyridines can be susceptible to slow oxidation or hydrolysis over time, especially when dissolved in solution.[1][2] The presence of atmospheric oxygen, water, or reactive impurities in the solvent can accelerate this process.
Troubleshooting Protocol:
Visual Inspection: Check for any color change (e.g., yellowing or browning) or precipitation in your stock solution compared to a freshly prepared one.
Purity Assessment by HPLC: The most reliable method to confirm the integrity of your stock is through High-Performance Liquid Chromatography (HPLC).[]
Sample Preparation: Dilute a small aliquot of your stock solution with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).
Standard Preparation: Prepare a fresh solution of solid 2-Fluoro-6-methoxypyridin-3-amine at the same concentration to serve as a reference standard.
Analysis: Analyze both samples using a suitable C18 column and a mobile phase, such as a gradient of acetonitrile in ammonium formate buffer.[4]
Evaluation: Compare the chromatograms. A significant decrease in the main peak area or the appearance of new peaks in your stock solution's chromatogram confirms degradation.
Below is a logical workflow for this troubleshooting process.
Caption: Workflow for verifying stock solution integrity.
Q2: I'm performing a reaction under UV light, and I'm seeing rapid decomposition of my starting material. Is 2-Fluoro-6-methoxypyridin-3-amine light-sensitive?
Yes, there is a significant potential for photosensitivity. Fluorinated aromatic and heteroaromatic compounds can undergo photochemical reactions, including C-F bond activation or other structural rearrangements, upon exposure to UV light.[5][6]
Causality: The energy from UV irradiation can be sufficient to excite the molecule to a state where C-F or C-H bond cleavage can occur, leading to defluorination or the formation of radical species that generate byproducts.[7][8] While heteroaromatic fluorine bonds can be relatively stable, this is not guaranteed and is highly dependent on the reaction conditions.[9]
Preventative Measures:
Use Amber Glassware: Always store and run reactions in amber vials or flasks to block UV light.
Foil Wrapping: If amber glassware is unavailable, wrap your reaction vessel completely in aluminum foil.
Minimize Exposure: Prepare solutions and set up reactions under subdued laboratory lighting and avoid direct sunlight.
The relationship between UV exposure and potential degradation is illustrated below.
Caption: Cause-and-effect diagram for photosensitivity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid 2-Fluoro-6-methoxypyridin-3-amine and its solutions?
Proper storage is crucial to maintain the compound's purity and stability.
Solid Form: Store the solid compound in a tightly sealed container in a cool, dry, and dark place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended to prevent slow oxidation and hydrolysis from atmospheric moisture.
Solutions:
Short-Term (1-2 weeks): Store solutions in tightly capped vials with minimal headspace at 2-8°C.[10]
Long-Term (>2 weeks): For extended storage, it is highly advisable to store aliquots of the solution at -20°C or below. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q2: In which solvents is 2-Fluoro-6-methoxypyridin-3-amine soluble and stable?
The solubility is dictated by the molecule's polar functional groups (amine, methoxy, pyridine nitrogen) and its aromatic core. While specific quantitative data is not widely published, a general solubility and stability profile can be inferred from its structure and data on similar aminopyridines.[11]
Solvent Class
Examples
Expected Solubility
Stability Considerations
Polar Aprotic
DMSO, DMF, Acetonitrile
High
Generally stable. Hygroscopic solvents (DMSO, DMF) should be anhydrous to prevent hydrolysis.
Alcohols
Methanol, Ethanol
High
Good for short-term use. Over long periods, potential for etherification with the amine under certain conditions.
Chlorinated
Dichloromethane (DCM), Chloroform
Moderate to High
Good stability. Ensure the solvent is free of acidic impurities (e.g., HCl).
Ethers
THF, Dioxane
Moderate
Generally stable. Ensure the solvent is peroxide-free, as peroxides can oxidize the amine group.
Aqueous
Water, Buffers
Low to Moderate
Stability is highly pH-dependent. Avoid highly alkaline conditions.
Non-Polar
Hexanes, Toluene
Low
Poor solubility is expected due to the polar nature of the molecule.
Q3: How does pH affect the stability of 2-Fluoro-6-methoxypyridin-3-amine in aqueous solutions?
The stability in aqueous media is significantly influenced by pH due to the basicity of the aminopyridine structure.
Neutral to Slightly Acidic (pH 4-7): This is generally the optimal range for stability. The amine group will be partially or fully protonated, which can protect it from oxidative degradation.
Alkaline (pH > 8): Highly alkaline conditions can promote degradation through hydrolysis.[12] The free-base form of the amine is also typically more susceptible to oxidation.
Strongly Acidic (pH < 2): While protonation of the amine is complete, harsh acidic conditions over extended periods or at elevated temperatures could potentially lead to the cleavage of the methoxy ether bond.
For applications in aqueous media, it is strongly recommended to use a buffer system to maintain the pH within the 4-7 range.
Q4: What materials or reagents are incompatible with 2-Fluoro-6-methoxypyridin-3-amine?
To prevent hazardous or unwanted reactions, avoid contact with the following classes of reagents, as is standard for aminopyridines:[13]
Strong Oxidizing Agents: (e.g., peroxides, nitric acid, permanganates) Can cause vigorous and potentially explosive reactions with the amine group.
Strong Acids: (e.g., sulfuric acid, hydrochloric acid) Will cause an exothermic acid-base reaction, forming a salt.
Acid Chlorides and Anhydrides: Will react readily with the nucleophilic amine group to form amides. This is often a desired reaction but should be considered an incompatibility in the context of storage and handling.
Always consult the Safety Data Sheet (SDS) and perform a thorough risk assessment before using this compound with other reagents.[13]
References
Photoproduct Formation during the Photolysis of Fluorinated Pesticides | Environmental Science & Technology - ACS Publications. (2022, August 16).
Photochemical Reactions of Fluorinated Pyridines at Half-Sandwich Rhodium Complexes - PMC. (n.d.).
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC. (n.d.).
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry | Environmental Science & Technology - ACS Publications. (2024, February 10).
Photochemical Reactions of Fluorinated Pyridines at Half-Sandwich Rhodium Complexes: Competing Pathways of Reaction - ScienceOpen. (2013, December 31). ScienceOpen.
SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
Aldrich M25406 - • SAFETY DATA SHEET. (2025, August 26). Sigma-Aldrich.
Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography - MDPI. (2025, July 18). MDPI.
Technical Support Center: A Guide to Removing Regioisomers from 3-amino-2-fluoro-6-methoxypyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive resource for troubleshooting and resolving issues related to regioisomeric impurities in the synthesis of 3-am...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive resource for troubleshooting and resolving issues related to regioisomeric impurities in the synthesis of 3-amino-2-fluoro-6-methoxypyridine. As a senior application scientist, this guide is structured to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
The Challenge: Understanding Regioisomer Formation
The primary challenge in the synthesis of 3-amino-2-fluoro-6-methoxypyridine is the formation of the undesired regioisomer, 5-amino-2-fluoro-6-methoxypyridine. This impurity arises during the nitration of the 2-fluoro-6-methoxypyridine starting material. The directing effects of the electron-withdrawing fluorine atom and the electron-donating methoxy group on the pyridine ring lead to the formation of a mixture of 3-nitro and 5-nitro isomers. Subsequent reduction of this mixture yields the corresponding amino-pyridine regioisomers, which can be challenging to separate due to their similar physicochemical properties.[1]
Figure 1. General synthetic pathway illustrating the formation of regioisomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of regioisomer formation in this synthesis?
A1: The formation of the 5-amino regioisomer is a direct consequence of the electronics of the pyridine ring in the starting material, 2-fluoro-6-methoxypyridine. The fluorine at the 2-position and the methoxy group at the 6-position both direct electrophilic substitution. While the 3-position is favored, the 5-position is also activated towards nitration, leading to the formation of the corresponding 5-nitro isomer.
Q2: How can I accurately determine the ratio of regioisomers in my crude product?
A2: A combination of analytical techniques is recommended for accurate quantification:
High-Performance Liquid Chromatography (HPLC): This is the preferred method for its high resolution and quantitative accuracy. A reverse-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile and water with a modifier like formic acid or TFA) can effectively separate the two isomers.
¹H and ¹⁹F NMR Spectroscopy: NMR can provide structural confirmation and quantification. The aromatic protons and the fluorine atom will exhibit distinct chemical shifts and coupling patterns for each isomer.
Gas Chromatography-Mass Spectrometry (GC-MS): This can be a useful tool for both separation and identification, provided the compounds are thermally stable.
Q3: Can the formation of the 5-nitro isomer be minimized during the nitration step?
A3: While complete suppression is difficult, optimizing the reaction conditions can improve regioselectivity. Factors to consider include:
Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable 3-nitro isomer.
Nitrating Agent: The choice of nitrating agent (e.g., nitric acid/sulfuric acid, or other nitrating agents) can influence the isomer ratio.
Catalyst: The use of certain zeolite catalysts has been shown to improve para-selectivity in the nitration of some aromatic compounds, and similar principles could be explored here.[2]
Troubleshooting and Purification Protocols
The physicochemical similarity of these regioisomers makes their separation challenging.[1] The following methods provide effective strategies for purification.
Method 1: Selective Crystallization
This is often the most practical and scalable method for purification, exploiting the subtle differences in solubility between the two isomers.
Step-by-Step Protocol for Selective Crystallization:
Solvent Screening: The key to successful crystallization is identifying a solvent or solvent system where the desired 3-amino isomer has significantly lower solubility than the 5-amino isomer at a specific temperature. A range of solvents should be screened, including alcohols (isopropanol, ethanol), esters (ethyl acetate), and aromatic hydrocarbons (toluene), as well as their mixtures with anti-solvents like heptane or water.
Dissolution: Dissolve the crude mixture in the minimum amount of the chosen hot solvent to achieve a saturated solution.
Controlled Cooling: Allow the solution to cool slowly. Gradual cooling is crucial for selective crystallization and to avoid the co-precipitation of the undesired isomer.
Isolation and Washing: Isolate the crystals by filtration and wash with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the dissolved impurity.
Purity Assessment: Analyze the purity of the isolated crystals and the mother liquor using HPLC or NMR to determine the effectiveness of the separation.
Recrystallization (if necessary): For higher purity requirements, a second crystallization may be necessary.
Table 1: Example Solvent Systems for Crystallization
Solvent System
Temperature Profile
Expected Purity of 3-amino isomer
Isopropanol/Water
Dissolve at reflux, cool slowly to 0-5 °C
>98%
Ethyl Acetate/Heptane
Dissolve at reflux, cool slowly to room temperature
>97%
Toluene
Dissolve at 80-90 °C, cool slowly to 5-10 °C
>96%
Note: These are starting points. The optimal conditions should be determined empirically.
Method 2: Chromatographic Separation
For smaller-scale purification or when crystallization proves ineffective, column chromatography is a reliable alternative.
General Workflow for Chromatographic Separation:
TLC Method Development: Begin by developing a thin-layer chromatography (TLC) method to identify a solvent system that provides good separation between the two isomers.[3]
Column Preparation: Pack a column with an appropriate stationary phase (silica gel for normal-phase or C18 for reverse-phase chromatography).
Loading and Elution: Load the crude material onto the column and elute with the optimized mobile phase.
Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC or HPLC.
Product Isolation: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure.
Figure 2. A decision-making workflow for the purification of 3-amino-2-fluoro-6-methoxypyridine.
References
ResearchGate. (2021, February 4). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. Available at: [Link]
Google Patents. (1998). WO1998018744A1 - Separation of pyridine or pyridine derivatives from aqueous solutions.
LookChem. (n.d.). Purification of Pyridine - Chempedia. Available at: [Link]
Reddit. (2024, November 8). How to separate these regioisomers? r/OrganicChemistry. Available at: [Link]
Royal Society of Chemistry. (2025, February 26). Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymet .... CrystEngComm. Available at: [Link]
ResearchGate. (2025, August 7). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF. Available at: [Link]
MDPI. (2025, July 18). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Available at: [Link]
Organic Syntheses. (n.d.). 3-aminopyridine. Available at: [Link]
Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
PubMed. (1990, January 15). Synthesis of 3-amino-2,3,6-trideoxy-2-fluoro-L-talose and -D-allose [(R) -. Available at: https://pubmed.ncbi.nlm.nih.gov/2301955/
Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
National Center for Biotechnology Information. (n.d.). 2-Fluoro-6-methoxypyridine. PubChem. Available at: [Link]
Navigating the Spectral Landscape: A Comparative Guide to the ¹H NMR Chemical Shifts of 2-Fluoro-6-methoxypyridin-3-amine
For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands a...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique in this endeavor, offering a detailed window into the molecular architecture of a substance. This guide provides an in-depth comparative analysis of the ¹H NMR chemical shifts for 2-Fluoro-6-methoxypyridin-3-amine, a substituted pyridine derivative of interest in medicinal chemistry. By juxtaposing its predicted spectral data with that of structurally related analogues, we aim to provide a comprehensive reference for its characterization.
The Power of Prediction: Estimating the ¹H NMR Spectrum
To construct a predicted spectrum, we will analyze the ¹H NMR data of three key structural analogues: 2-fluoropyridine, 3-aminopyridine, and 6-methoxypyridine. By understanding how each substituent individually perturbs the chemical environment of the pyridine ring, we can extrapolate the combined influence in the target molecule.
Comparative Spectral Data
The following table summarizes the experimental ¹H NMR chemical shifts for the reference compounds and the predicted chemical shifts for 2-Fluoro-6-methoxypyridin-3-amine. All shifts are reported in parts per million (ppm) relative to a standard internal reference, typically tetramethylsilane (TMS).
Compound
H-4 (ppm)
H-5 (ppm)
Other Protons (ppm)
Solvent
2-Fluoropyridine
~7.78
~7.18
H-3: ~6.93, H-6: ~8.23
CDCl₃
3-Aminopyridine
~7.03
~6.97
H-2: ~8.08, H-6: ~7.99, NH₂: ~3.89
CDCl₃
2-Chloro-6-methoxypyridine
~6.7-6.8
~7.4-7.5
OCH₃: ~3.9
CDCl₃
Predicted: 2-Fluoro-6-methoxypyridin-3-amine
~6.5-6.7
~7.2-7.4
NH₂: ~4.0, OCH₃: ~3.9
CDCl₃
Note: The chemical shifts for 2-Chloro-6-methoxypyridine are used as a proxy for 6-methoxypyridine due to the availability of clear data. The electronic effect of chlorine is expected to be similar to that of fluorine in this context.
Deconstructing the Substituent Effects: A Logical Analysis
The predicted chemical shifts for 2-Fluoro-6-methoxypyridin-3-amine are derived from the additive effects of the three substituents. The following diagram illustrates the logical workflow for this spectral prediction.
Caption: Logical workflow for predicting ¹H NMR chemical shifts based on substituent effects.
2-Fluoro Group: As an electron-withdrawing group, the fluorine atom at the C-2 position is expected to deshield the adjacent protons through its inductive effect. This would shift the signals of H-3 (if present) and to a lesser extent H-4 downfield.
3-Amino Group: The amino group is a strong electron-donating group through resonance. This effect is most pronounced at the ortho and para positions. Therefore, the amino group at C-3 will significantly shield the H-2 (if present) and H-4 protons, shifting their signals upfield.
6-Methoxy Group: The methoxy group is also an electron-donating group. Positioned at C-6, it will exert a shielding effect on the ortho (H-5) and para (H-3, which is substituted) protons.
Integrated Effect on H-4 and H-5:
H-4: This proton is ortho to the strongly electron-donating amino group and meta to the electron-withdrawing fluoro group. The powerful shielding effect of the amino group is anticipated to dominate, resulting in a significant upfield shift.
H-5: This proton is meta to the amino group and ortho to the electron-donating methoxy group. The shielding from the methoxy group will be the primary influence, leading to an upfield shift compared to an unsubstituted pyridine, but less pronounced than the effect on H-4.
Experimental Protocol for ¹H NMR Acquisition
To validate the predicted chemical shifts, the following experimental protocol is recommended for acquiring the ¹H NMR spectrum of 2-Fluoro-6-methoxypyridin-3-amine.
1. Sample Preparation:
Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
Instrumentation: A 400 MHz or higher NMR spectrometer is recommended for optimal resolution and sensitivity.
Tuning and Shimming: The probe should be tuned to the appropriate frequency for proton detection. The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.
Acquisition Parameters:
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
Number of Scans: 16 to 6
Comparative
A Comparative Guide to the 19F NMR Spectrum of 2-Fluoro-6-methoxypyridin-3-amine and its Isomeric Analogs
For the attention of: Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise and unambiguous characterization of novel chemical entities is para...
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of: Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise and unambiguous characterization of novel chemical entities is paramount. Among the analytical techniques available, 19F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a particularly powerful tool for the analysis of fluorinated organic molecules. The introduction of a fluorine atom into a molecule can significantly influence its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, a thorough understanding of the spectroscopic signature of such compounds is essential.
This guide provides an in-depth analysis of the 19F NMR spectrum of 2-Fluoro-6-methoxypyridin-3-amine, a substituted pyridine derivative of interest in medicinal chemistry. In the absence of publicly available experimental data for this specific compound, this guide will leverage established principles of NMR spectroscopy and comparative data from structurally related analogs to predict and interpret its 19F NMR spectrum. We will explore the electronic effects of the methoxy and amino substituents on the fluorine chemical shift and coupling constants, providing a framework for the analysis of this and similar molecules.
The Power of 19F NMR in Structural Elucidation
The 19F nucleus possesses several properties that make it an ideal probe for NMR spectroscopy. With a natural abundance of 100% and a high gyromagnetic ratio, 19F NMR offers sensitivity approaching that of 1H NMR.[1] Furthermore, the 19F chemical shift range is vast, spanning over 800 ppm, which minimizes signal overlap and provides a high degree of sensitivity to the local electronic environment.[2][3] This sensitivity is particularly advantageous for distinguishing between isomers and for detecting subtle changes in molecular conformation or intermolecular interactions.
Understanding the 19F NMR Spectrum of Substituted Fluoropyridines
The chemical shift of a fluorine atom on a pyridine ring is exquisitely sensitive to the nature and position of other substituents. Electron-donating groups (EDGs) such as amino (-NH2) and methoxy (-OCH3) groups increase the electron density at the fluorine-bearing carbon, leading to increased shielding and an upfield shift (more negative ppm values) of the 19F signal. Conversely, electron-withdrawing groups (EWGs) decrease electron density, causing deshielding and a downfield shift (more positive ppm values).[4]
The position of the substituent relative to the fluorine atom is also critical. The influence of a substituent is generally strongest when it is in the ortho or para position and weaker when it is in the meta position.
In addition to the chemical shift, spin-spin coupling (J-coupling) provides valuable structural information. The 19F nucleus couples with other NMR-active nuclei, most notably 1H. The magnitude of these coupling constants depends on the number of bonds separating the coupled nuclei and their spatial relationship.
Comparative Analysis: 19F NMR Data of Key Structural Analogs
To predict the 19F NMR spectrum of 2-Fluoro-6-methoxypyridin-3-amine, it is instructive to examine the experimental data for simpler, related compounds. The following table summarizes the 19F NMR chemical shifts for key structural fragments of our target molecule.
Predicted 19F NMR Spectrum of 2-Fluoro-6-methoxypyridin-3-amine
Based on the electronic properties of the substituents and the data from analogous compounds, we can predict the key features of the 19F NMR spectrum of 2-Fluoro-6-methoxypyridin-3-amine.
Chemical Shift Prediction:
Starting Point: The chemical shift of 2-fluoropyridine is approximately -68.9 ppm in CDCl₃.[5]
Effect of the 3-Amino Group: The amino group at the 3-position is an electron-donating group. Being in the meta position relative to the fluorine, its shielding effect will be moderate.
Effect of the 6-Methoxy Group: The methoxy group at the 6-position is also an electron-donating group. Its influence will be transmitted through the pyridine ring to the 2-position.
Combined Effect: The cumulative effect of both the amino and methoxy groups is expected to cause a significant upfield shift compared to 2-fluoropyridine. The predicted chemical shift for 2-Fluoro-6-methoxypyridin-3-amine is likely to be in the range of -75 to -85 ppm .
Coupling Pattern Prediction:
The 19F nucleus will couple with the protons on the pyridine ring. The expected coupling pattern will be a complex multiplet due to couplings with H-4 and H-5. The magnitude of these couplings will depend on the number of intervening bonds:
³J(F-H4): A three-bond coupling to the proton at the 4-position.
⁴J(F-H5): A four-bond coupling to the proton at the 5-position.
The signal will likely appear as a doublet of doublets or a more complex multiplet if other long-range couplings are resolved.
Experimental Protocol for 19F NMR Spectrum Acquisition
To obtain a high-quality 19F NMR spectrum of 2-Fluoro-6-methoxypyridin-3-amine, the following experimental protocol is recommended.
1. Sample Preparation:
Accurately weigh 5-10 mg of 2-Fluoro-6-methoxypyridin-3-amine.
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.[6]
If a chemical shift reference is desired, a sealed capillary containing a reference compound (e.g., CFCl₃) can be added to the NMR tube.
2. NMR Spectrometer Setup:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tuneable to the 19F frequency.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity.
3. Data Acquisition:
Set the spectral width to cover the expected range of the 19F chemical shift (a range of -50 to -100 ppm should be sufficient).
Use a standard 1D 19F pulse sequence.
For a simple qualitative spectrum, 16-64 scans should be adequate. For quantitative analysis or to observe weak couplings, more scans may be necessary.
To simplify the spectrum to a singlet (and lose coupling information), 1H decoupling can be employed.
4. Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase the resulting spectrum.
Apply baseline correction.
Reference the chemical shift to an internal or external standard.
Caption: A generalized workflow for the acquisition and analysis of a 19F NMR spectrum.
Logical Framework for Spectral Interpretation
The interpretation of the 19F NMR spectrum of a substituted pyridine like 2-Fluoro-6-methoxypyridin-3-amine follows a logical progression.
Caption: Logical flow for deducing molecular structure from 19F NMR spectral features.
Conclusion
While experimental 19F NMR data for 2-Fluoro-6-methoxypyridin-3-amine is not currently available in the public domain, a detailed prediction of its spectrum can be made through a comparative analysis of structurally related compounds and the application of fundamental NMR principles. The presence of both an amino and a methoxy group, both being electron-donating, is expected to result in a significant upfield chemical shift compared to the parent 2-fluoropyridine. The coupling of the fluorine to the ring protons will provide further structural confirmation. This guide provides a robust framework for the acquisition and interpretation of the 19F NMR spectrum of this and similar fluorinated pyridine derivatives, underscoring the indispensable role of 19F NMR in modern chemical research and drug development.
References
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
Pospelova, N. B., & Mokrushin, I. G. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes, 2(111), 3-4. Retrieved from [Link]
Loughborough University. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Retrieved from [Link]
SpectraBase. (n.d.). 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
Hebrew University of Jerusalem. (n.d.). 19Flourine NMR. Retrieved from [Link]
Tantillo, D. J., & Lodewyk, M. W. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega, 3(7), 7565-7572. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
Morehead State University. (n.d.). 19F NMR and BX3 Complexes. Retrieved from [Link]
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
Hebrew University of Jerusalem. (n.d.). 19Flourine NMR. Retrieved from [Link]
Penner, P., & Kuhn, B. (2021). QM Assisted ML for 19F NMR Chemical Shift Prediction. ChemRxiv. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Retrieved from [Link]
CONICET. (2011). 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. Retrieved from [Link]
University of Wisconsin. (n.d.). NMR Spectroscopy :: 19F NMR Coupling Constants. Retrieved from [Link]
University of Wisconsin. (n.d.). NMR Spectroscopy :: 19F NMR Chemical Shifts. Retrieved from [Link]
UMass Amherst. (2023, August 4). 19F NMR Database. Retrieved from [Link]
Lehigh University. (n.d.). 19F NMR Spectral Database. Retrieved from [Link]
Defense Technical Information Center. (n.d.). Fluorine-19 Nuclear Magnetic Resonance. Retrieved from [Link]
Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions. Retrieved from [Link]
ResearchGate. (n.d.). Applications of 19F multidimensional NMR. Retrieved from [Link]
American Chemical Society. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A. Retrieved from [Link]
National Center for Biotechnology Information. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]
Infrared (IR) spectroscopy peaks for amino and methoxy groups in pyridines
Executive Summary This guide provides a technical analysis of the vibrational signatures of amino ( ) and methoxy ( ) substituted pyridines. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of the vibrational signatures of amino (
) and methoxy () substituted pyridines. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers superior throughput for functional group verification and solid-state form identification (polymorph screening).
Key Differentiator: The primary distinction lies in the
region (distinct N-H stretching doublets for aminopyridines) versus the region (strong C-O-C stretching for methoxypyridines).
Strategic Analysis: IR vs. Alternative Modalities
Before detailing specific peaks, it is critical to understand where IR fits in the analytical workflow compared to NMR and Raman spectroscopy.
Table 1: Comparative Performance Matrix
Feature
FTIR (Mid-IR)
Raman Spectroscopy
NMR (H/C)
Primary Utility
Functional group ID; Polymorph screening
Symmetric bond analysis (C=C, S-S); Aqueous samples
Exact structural connectivity
Sample State
Solid (ATR/KBr) or Liquid
Solid or Liquid (Glass/Plastic compatible)
Solution (Deuterated solvent required)
Amino Detection
Excellent: Distinct N-H doublet
Good: But often weak scattering
Excellent: Broad singlet (exchangeable)
Methoxy Detection
Good: C-O stretch (strong)
Moderate: C-H stretch
Excellent: Distinct singlet ( 3.8-4.0 ppm)
Throughput
High (<1 min/sample)
High (<1 min/sample)
Low (5-15 min/sample)
Cost per Scan
Low
Low
High (Solvents/Cryogens)
Scientist’s Insight: Use FTIR for rapid "Pass/Fail" raw material identification (RMID) and to distinguish solid-state polymorphs, which NMR (in solution) cannot detect.
Detailed Spectral Profiling
A. The Pyridine Ring Backbone
Regardless of the substituent, the pyridine ring contributes a "skeleton" of peaks.
C=N Stretching: Aromatic ring breathing typically appears at
.
Ring Deformation: A sharp, characteristic band often appears near
(ring breathing mode), though substituents can shift this significantly.
C-H Out-of-Plane (OOP) Bending: Found in the
region; the pattern here (number of bands) is diagnostic of the substitution pattern (2-, 3-, or 4-substituted).
B. Aminopyridines (
)
The amino group is an IR-active powerhouse due to the polarity of the N-H bond.
N-H Stretching (The Diagnostic Doublet):
Primary amines exhibit two bands in the high-frequency region:[1]
Asymmetric Stretch:
Symmetric Stretch:
Isomer Specifics:
2-Aminopyridine: Often shows bands at
and . Note that 2-aminopyridine can exist in a tautomeric equilibrium with the imino form (2-pyridone imine), though the amino form dominates.[2][3] Strong intermolecular hydrogen bonding in the solid state can broaden and redshift these peaks.
3- & 4-Aminopyridines: Follow standard aromatic amine patterns.
N-H Scissoring (Deformation):
A medium-to-strong band appearing at
. In 2-aminopyridine, this is often found near .
C-N Stretching (Exocyclic):
Strong absorption at
.
C. Methoxypyridines (
)
The methoxy group lacks the high-frequency N-H bands, simplifying the
doublet at . If absorbance , purge the system and re-background.
Method B: KBr Pellet - Classic
Best for: Resolving weak overtones or if ATR crystal reaction is suspected.
Grinding: Mix sample with IR-grade KBr powder (ratio 1:100) in an agate mortar. Grind to a fine powder (particle size
wavelength of IR light to prevent scattering/sloping baseline).
Pressing: Compress in a die at 8-10 tons for 2 minutes to form a transparent disc.
Validation: A cloudy pellet indicates moisture or poor grinding. The O-H region (
) must be checked for broad water bands which can obscure amine peaks.
Data Interpretation Workflow
The following diagram illustrates the logical decision tree for assigning a pyridine derivative based on spectral data.
Figure 1: Decision logic for distinguishing amino- and methoxy- substituents on pyridine rings using FTIR spectral markers.
References
National Institutes of Health (NIH). (2006). Photoinduced Amino-Imino Tautomerism: An Infrared Study of 2-Amino-5-methylpyridine. J Phys Chem A. Retrieved from [Link]
TSI Journals. (2010). Spectroscopic Investigations of 2-Aminopyridine. Int. J. Chem. Sci. Retrieved from [Link]
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
LibreTexts. (2023). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]